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Compound of Interest

Compound Name: Rebaudioside I

Cat. No.: B3027040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rebaudioside I is a steviol glycoside, a natural high-intensity sweetener extracted from the

leaves of the Stevia rebaudiana plant.[1] As a member of this class of compounds, its detailed

structural elucidation is crucial for quality control, regulatory approval, and understanding its

sweetness profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool

for the unambiguous structural characterization of complex natural products like Rebaudioside
I. This document provides detailed application notes and experimental protocols for the NMR

analysis of Rebaudioside I, intended for researchers, scientists, and professionals in drug

development and food science. The structure of Rebaudioside I has been fully characterized

as (13-[(2-O-β-d-glucopyranosyl-3-O-β-d-glucopyranosyl)-β-d-glucopyranosyl)oxy] ent-kaur-16-

en-19-oic acid-(3-O-β-d-glucopyranosyl)-β-d-glucopyranosyl) ester].[2]

Structural Elucidation via NMR Spectroscopy
The complete structural assignment of Rebaudioside I is achieved through a combination of

one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C

NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC),

Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect

Spectroscopy (NOESY).[2] These techniques provide detailed information about the proton and

carbon environments within the molecule, their connectivity, and spatial proximities, allowing for

the complete assignment of the aglycone (steviol) core and the five attached glucose units.
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Data Presentation: ¹H and ¹³C NMR Data of
Rebaudioside I
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Rebaudioside I, recorded in pyridine-d₅ at 500 MHz and 150 MHz, respectively.[2]

Table 1: ¹H NMR Data of Rebaudioside I (500 MHz, pyridine-d₅)[2]
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Position δH (ppm) Multiplicity J (Hz)

1 0.74, 1.88 m

2 1.59, 2.25 m

3 1.05, 2.11 m

4 - - -

5 1.14 dd 12.0, 2.9

6 2.18, 2.37 m

7 1.45, 1.63 m

8 - - -

9 0.94 m

11 1.76, 1.85 m

12 1.99, 2.08 m

13 - - -

14 2.15, 2.59 m

15 2.22, 2.31 m

16 - - -

17a 5.02 s

17b 5.67 s

18 1.22 s

19 - - -

20 1.26 s

Glc I

1' 6.14 d 8.1

Glc II
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1'' 5.57 d 7.7

Glc III

1''' 5.38 d 7.8

Glc IV

1'''' 5.06 d 7.9

Glc V

1''''' 5.29 d 8.2

Table 2: ¹³C NMR Data of Rebaudioside I (150 MHz, pyridine-d₅)[2]
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Position δC (ppm) Position δC (ppm)

1 40.7 Glc I

2 19.3 1' 95.3

3 38.0 2' 74.3

4 44.0 3' 89.4

5 57.2 4' 70.0

6 22.3 5' 78.1

7 41.9 6' 62.9

8 41.1 Glc II

9 53.9 1'' 104.6

10 39.7 2'' 83.2

11 20.6 3'' 77.0

12 37.3 4'' 71.5

13 86.4 5'' 78.5

14 44.3 6'' 62.7

15 47.9 Glc III

16 154.2 1''' 104.7

17 104.5 2''' 75.8

18 28.3 3''' 78.8

19 176.9 4''' 71.4

20 15.6 5''' 78.5

6''' 62.6

Glc IV Glc V

1'''' 98.0 1''''' 105.0
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2'''' 74.9 2''''' 75.8

3'''' 87.2 3''''' 78.2

4'''' 69.8 4''''' 71.6

5'''' 78.5 5''''' 78.8

6'''' 62.9 6''''' 62.8

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

based on standard practices for the structural elucidation of natural products.

1. Sample Preparation

Compound: Pure Rebaudioside I (approximately 5-10 mg).

Solvent: Deuterated pyridine (pyridine-d₅), approximately 0.5 mL.

Procedure:

Weigh the Rebaudioside I sample accurately and place it in a clean, dry NMR tube.

Add the deuterated solvent to the NMR tube to dissolve the sample completely.

Vortex the tube gently to ensure a homogeneous solution.

If necessary, filter the solution to remove any particulate matter.

2. NMR Data Acquisition

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

Temperature: Experiments are typically conducted at room temperature (e.g., 292 K).[2]

a. ¹H NMR Spectroscopy
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Reference the spectrum to the residual solvent signal of

pyridine-d₅.

b. ¹³C NMR Spectroscopy

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase

and baseline correct the spectrum. Reference the spectrum to the solvent signal of pyridine-

d₅.

c. 2D NMR: COSY

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width: 10-12 ppm in both dimensions.

Data Points: 2048 in F2 and 256-512 in F1.
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Number of Scans: 4-8 scans per increment.

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation. Symmetrize the spectrum.

d. 2D NMR: HSQC

Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp' on

Bruker instruments).

Spectral Width: 10-12 ppm in F2 (¹H) and 160-180 ppm in F1 (¹³C).

Data Points: 2048 in F2 and 256 in F1.

Number of Scans: 8-16 scans per increment.

¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

Processing: Apply a squared sine-bell window function in both dimensions before Fourier

transformation.

e. 2D NMR: HMBC

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on

Bruker instruments).

Spectral Width: 10-12 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 16-32 scans per increment.

Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

f. 2D NMR: NOESY
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Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph' on

Bruker instruments).

Spectral Width: 10-12 ppm in both dimensions.

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 16-32 scans per increment.

Mixing Time: 500-800 ms.

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete NMR-based structural

elucidation of Rebaudioside I.
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Caption: Workflow for the NMR-based structural elucidation of Rebaudioside I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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